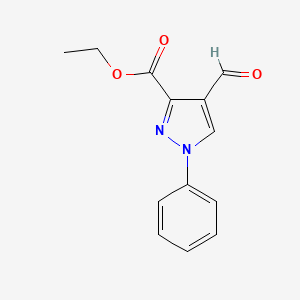

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-formyl-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQUZWWWWBKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The title compound, ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, is a highly valuable synthetic intermediate. The presence of three distinct functional groups—an ester, a formyl group, and a stable pyrazole core—renders it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. The formyl group, in particular, serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for biological screening. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this important molecule, delving into the underlying reaction mechanisms and offering detailed, field-proven experimental protocols.

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the core pyrazole ring system to yield ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This is followed by the regioselective introduction of a formyl group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

The initial and crucial step is the formation of the pyrazole ring. This is accomplished through the reaction of a phenylhydrazone with a β-ketoester, a classic approach to pyrazole synthesis. In this specific case, the key intermediate is ethyl 3-oxo-2-(phenylhydrazono)butanoate, which is conveniently prepared in situ via the Japp-Klingemann reaction.[4]

Reaction Mechanism: The Japp-Klingemann Reaction and Subsequent Cyclization

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-ketoesters and aryldiazonium salts.[4] The reaction commences with the diazotization of aniline in the presence of sodium nitrite and a strong acid to form a phenyldiazonium salt. This electrophilic species is then coupled with the enolate of ethyl acetoacetate. The resulting azo compound is unstable and undergoes hydrolysis and rearrangement to yield the more stable phenylhydrazone, ethyl 3-oxo-2-(phenylhydrazono)butanoate.[5]

Subsequent heating of this intermediate in the presence of an acid catalyst initiates an intramolecular cyclization. The lone pair of the amino group of the hydrazine moiety attacks the carbonyl carbon of the ketone, followed by dehydration to afford the aromatic pyrazole ring.

Caption: Mechanistic pathway for the formation of ethyl 1-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Step 1

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ethyl Acetoacetate

-

Sodium Acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Aniline: In a beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to ensure complete formation of the phenyldiazonium salt.

-

Coupling Reaction: In a separate larger beaker, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C in an ice bath.

-

Formation of Hydrazone: Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring. A yellow to orange precipitate of ethyl 3-oxo-2-(phenylhydrazono)butanoate will form. Continue stirring at 0-5 °C for 1-2 hours.

-

Cyclization to Pyrazole: After the initial stirring, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The crude ethyl 1-phenyl-1H-pyrazole-3-carboxylate will precipitate. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure white crystals.

Step 2: Vilsmeier-Haack Formylation of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

The second step involves the introduction of a formyl group at the electron-rich C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high regioselectivity and good yields.[6][7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from the reaction of a substituted amide, typically dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring in a classic electrophilic aromatic substitution mechanism. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of the pyrazole ring.

Experimental Protocol: Step 2

Materials:

-

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Crushed Ice

-

Sodium Hydroxide solution

Procedure:

-

Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve ethyl 1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Collect the crude this compound by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Aniline, Ethyl Acetoacetate | NaNO₂, HCl, NaOAc | Ethanol/Water | 0-5 then Reflux | 3-6 | 70-85 |

| 2 | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | POCl₃, DMF | DMF | 0-70 | 2-4 | 75-90 |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound, a key intermediate in the synthesis of novel heterocyclic compounds. The two-step process, involving a Japp-Klingemann reaction followed by a Vilsmeier-Haack formylation, is scalable and utilizes readily available starting materials. The versatility of the formyl and ester functionalities in the final product opens up numerous avenues for further chemical modifications, making it an attractive scaffold for the development of new therapeutic agents. Future work in this area could focus on the derivatization of the formyl group to synthesize novel Schiff bases, oximes, or other heterocyclic systems and the subsequent evaluation of their biological activities.

References

-

Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, July 10). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: a re-determination. (2011, February 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved January 19, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (2017, August). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019, July 3). Arkat USA. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, detail its synthesis via the Vilsmeier-Haack reaction, explore its chemical reactivity, and discuss its applications in the development of novel therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The pyrazole nucleus serves as a "privileged scaffold," meaning it is a structural motif capable of binding to a variety of biological targets. This has led to the development of numerous pyrazole-containing drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] this compound is a particularly valuable derivative as it possesses two key functional groups—an aldehyde and an ester—that can be readily modified to generate diverse libraries of compounds for drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [5] |

| Molecular Weight | 244.25 g/mol | [6] |

| Physical Form | Solid | |

| CAS Number | Not available for this specific compound, similar structures exist | |

| Predicted XlogP | 1.9 | [5] |

Spectroscopic Data Summary:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the phenyl group protons, a singlet for the pyrazole ring proton, and a distinct downfield singlet for the aldehyde proton.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde, carbons of the pyrazole and phenyl rings, and the ethyl group carbons.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde groups, as well as C-H, C-N, and C=C stretching and bending vibrations of the aromatic and heterocyclic rings.

-

Mass Spectrometry: High-resolution mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at approximately m/z 245.09208.[5]

Synthesis: The Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound and its analogs is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. The key reagent is the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][10]

The synthesis generally proceeds from a precursor hydrazone, which undergoes cyclization and formylation in a one-pot reaction.

Caption: Vilsmeier-Haack Synthesis Workflow.

Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis

The following is a generalized protocol based on literature procedures for the synthesis of pyrazole-4-carbaldehydes.[11]

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture until the viscous, white Vilsmeier reagent is formed.

-

Reaction with Hydrazone: To the pre-formed Vilsmeier reagent, add the appropriate hydrazone precursor portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 70-80°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base, such as a saturated sodium carbonate solution.

-

Isolation and Purification: The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde and ester functional groups. These groups serve as handles for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Caption: Reactivity of Functional Groups.

The aldehyde group can undergo:

-

Condensation reactions to form α,β-unsaturated systems.

-

Reductive amination to introduce diverse amine functionalities.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

The ester group can be:

-

Hydrolyzed to the carboxylic acid, which can then be converted to acid chlorides or coupled with amines to form amides.

-

Transformed into amides directly by reaction with amines.

-

Reduced to the primary alcohol.

This dual reactivity makes it a powerful scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole core is a key pharmacophore in a number of approved drugs and clinical candidates. Derivatives of pyrazole-4-carbaldehydes have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in numerous compounds with significant activity against various bacterial and fungal strains.[4]

-

Anticancer Agents: Substituted pyrazoles have been shown to inhibit tumor growth through various mechanisms, including the inhibition of protein kinases.

-

Hypoglycemic Agents: Certain pyrazole-4-carboxylic acids, which can be synthesized from the corresponding aldehydes, have been evaluated as potential treatments for diabetes.[12]

The versatility of this compound allows for the systematic modification of the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

Conclusion

This compound is a high-value building block for the synthesis of diverse, biologically active molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of two orthogonal functional groups provide a robust platform for the generation of novel compounds for drug discovery. The rich pharmacology of the pyrazole scaffold ensures that derivatives of this compound will continue to be of significant interest to researchers in the pharmaceutical and life sciences industries.

References

-

Cottineau, B., Toto, P., Marot, C., Pipaud, A., & Chenault, J. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. [Link]

-

Selvam, T. P., Kumar, P. V., & Kumar, V. (2014). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

-

Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353–27393. [Link]

-

Shetty, M. M., & Sapkal, S. B. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. [Link]

-

Aly, A. A., El-Haleem, L. E. A., & Ramadan, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5038. [Link]

-

Hassan, H. A., Salman, A. F., & Al-Rawi, J. M. A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-20. [Link]

-

ResearchGate. (n.d.). Scheme 1Synthesis of 4-substituted formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl esters (4a?4e). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Kumar, A., & Kumar, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27393. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate. Chemsrc. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). Ethyl 4-formyl-1H-pyrazole-3-carboxylate. India Fine Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Retrieved from [Link]

-

Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Borys, D., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate [1594890-30-8] | King-Pharm [king-pharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Synthesis, Known Biological Context, and Avenues for Mechanistic Investigation

Abstract

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry. While its specific mechanism of action is not yet fully elucidated, the broader class of pyrazole-containing compounds exhibits a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a key intermediate in the development of novel therapeutic agents, and a forward-looking perspective on potential mechanisms of action based on the established biological profile of the pyrazole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique chemical properties and structural versatility have led to the development of numerous compounds with diverse and potent biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral agents.[1][3][4] A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, which is widely used as an anti-inflammatory drug.[1]

This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both an aldehyde and a carboxylate group, allows for a variety of chemical modifications, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

| Property | Value | Source |

| Molecular Formula | C13H12N2O3 | [5] |

| Molecular Weight | 244.25 g/mol | [5] |

| CAS Number | 288111-32-0 | [6] |

| Physical Form | Solid | N/A |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[9] In this context, a substituted phenylhydrazone is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired 4-formyl pyrazole derivative.[8][10]

Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a representative protocol for the synthesis of this compound:

-

Preparation of the Vilsmeier Reagent: In a flask maintained at 0-5 °C, slowly add phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF) with constant stirring.

-

Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate ethyl 2-(arylhydrazono)propanoate precursor dropwise, ensuring the temperature remains below 10 °C.[11]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Pour the reaction mixture into crushed ice and neutralize with a suitable base, such as a saturated solution of sodium bicarbonate or potassium carbonate.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS#:1159691-31-2 | Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

spectroscopic data of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide

Title: A Comprehensive Spectroscopic Analysis of Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: An Interpretive and Predictive Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the thorough characterization of novel analogues a critical step in discovery pipelines[1][2]. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this target molecule. By applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we elucidate the expected spectral signatures. This document is designed to serve as a robust framework for researchers, offering detailed interpretations of spectral features, standard analytical protocols, and the scientific rationale behind the expected data, thereby enabling confident identification and characterization of this compound and its structural relatives.

Introduction to the Target Molecule

The structural elucidation of newly synthesized organic compounds is the bedrock of modern chemical research and drug development. This compound represents a class of highly functionalized pyrazole scaffolds. The pyrazole core is a privileged structure in medicinal chemistry, and the presence of formyl and carboxylate groups offers reactive handles for further chemical modification, such as in the Vilsmeier-Haack reaction or multicomponent reactions[3].

Caption: Molecular structure of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1 Theoretical Principles ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the degree of shielding, integration reveals the relative number of protons, and multiplicity (splitting pattern) describes the number of neighboring protons, governed by the n+1 rule.

2.2 Predicted ¹H NMR Spectral Features The structure of this compound presents several distinct proton environments. The analysis below predicts the characteristics of each signal.

-

Formyl Proton (-CHO): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This results in a characteristic singlet appearing far downfield.

-

Pyrazole Ring Proton (C5-H): The lone proton on the pyrazole ring is in an electron-deficient heteroaromatic system, leading to a downfield chemical shift. It will appear as a singlet as it has no adjacent protons.

-

Phenyl Group Protons (-C₆H₅): The five protons on the N-phenyl substituent will resonate in the aromatic region. Due to the free rotation around the N-C bond, the ortho (2H), meta (2H), and para (1H) protons will likely overlap, producing a complex multiplet.

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals. The methylene protons (-OCH₂) are adjacent to an electronegative oxygen atom and will appear as a quartet, split by the neighboring methyl group. The methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet, split by the adjacent methylene group.

2.3 Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.8 - 10.2 | Singlet (s) | 1H | Formyl H | Strong deshielding from carbonyl group. |

| 8.3 - 8.6 | Singlet (s) | 1H | Pyrazole C5-H | Proton on an electron-deficient heteroaromatic ring. |

| 7.4 - 7.8 | Multiplet (m) | 5H | Phenyl H | Aromatic protons on the N-phenyl substituent. |

| 4.3 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ | Deshielded by adjacent oxygen; split by 3 methyl protons. |

| 1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ | Aliphatic protons; split by 2 methylene protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1 Theoretical Principles ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is highly dependent on its hybridization and electronic environment. Carbonyl carbons are typically the most deshielded, followed by aromatic/alkene carbons, and then aliphatic carbons.

3.2 Predicted ¹³C NMR Spectral Features The molecule contains 13 unique carbon atoms, each expected to produce a distinct signal in the ¹³C NMR spectrum.

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected at the far downfield end of the spectrum. The aldehyde carbonyl is generally found at a slightly higher chemical shift than the ester carbonyl.

-

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will resonate in the 110-150 ppm range. The specific shifts will be influenced by their position relative to the nitrogen atoms and substituents.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-C H₂O-) will be more deshielded than the methyl carbon (-C H₃) due to its proximity to the oxygen atom.

3.3 Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| 185 - 190 | Aldehyde C =O |

| 160 - 165 | Ester C =O |

| 135 - 145 | Pyrazole C3 & C5, Phenyl C1 |

| 120 - 130 | Phenyl C2, C3, C4 |

| 115 - 125 | Pyrazole C4 |

| 60 - 65 | -OCH₂ CH₃ |

| 13 - 15 | -OCH₂CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.1 Theoretical Principles FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption bands at predictable frequencies, making FT-IR an excellent tool for functional group identification.

4.2 Predicted FT-IR Absorption Bands The presence of multiple functional groups in this compound will lead to a rich and informative IR spectrum.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below. A key diagnostic feature for the aldehyde is the presence of two weak to medium bands for the formyl C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O Stretching: This is the most prominent feature. Two strong, sharp absorption bands are expected for the two carbonyl groups. The ester carbonyl will absorb at a higher frequency (~1720-1740 cm⁻¹) than the conjugated aldehyde carbonyl (~1680-1700 cm⁻¹).

-

C=C and C=N Stretching: The stretching vibrations of the phenyl and pyrazole rings will appear in the 1450-1650 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ fingerprint region.

4.3 Predicted FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl, Pyrazole) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1725 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Conjugated Aldehyde |

| 1600 - 1450 | C=C, C=N Stretch | Aromatic & Heteroaromatic Rings |

| 1300 - 1150 | C-O Stretch | Ester |

Mass Spectrometry (MS)

5.1 Theoretical Principles Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

5.2 Molecular Ion Peak The molecular formula is C₁₃H₁₂N₂O₃. The predicted monoisotopic mass is 244.0848 Da [4]. In a high-resolution mass spectrum (HRMS), the detection of a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would be strong evidence for the compound's identity.

5.3 Predicted Fragmentation Pathways Under electron ionization (EI), the molecular ion is expected to undergo predictable fragmentation, aiding in structural confirmation. Key fragmentations include:

-

Loss of the ethoxy radical (•OCH₂CH₃): m/z = 199

-

Loss of an ethyl radical (•CH₂CH₃): m/z = 215

-

Loss of the formyl radical (•CHO): m/z = 215

-

Loss of carbon monoxide (CO) from the formyl group: m/z = 216

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

6.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Set the spectral width to cover a range of -1 to 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover 0-220 ppm. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

6.2 FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

6.3 Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly or via LC into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 245) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

This guide has detailed the predicted spectroscopic characteristics of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a multi-faceted and robust analytical toolkit for the unambiguous identification of this molecule. The aldehyde proton signal above 9.8 ppm in ¹H NMR, the two distinct carbonyl signals in ¹³C NMR and FT-IR, and a molecular ion peak corresponding to a mass of 244.0848 Da are the most definitive features. By leveraging the principles and predictive data outlined herein, researchers in organic synthesis and medicinal chemistry can confidently characterize this valuable heterocyclic scaffold and accelerate their discovery efforts.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ResearchGate. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

Sources

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate chemical structure

An In-depth Technical Guide to Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We delve into its chemical architecture, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, its spectral characteristics, and its applications as a bifunctional building block for the creation of complex molecular frameworks. This document is intended to serve as a practical resource for researchers engaged in drug discovery and the development of novel chemical entities.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercially successful drugs.[1][2][3] Its five-membered aromatic ring with two adjacent nitrogen atoms imparts a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions. The incorporation of functional groups onto the pyrazole ring, such as the formyl and ester moieties in this compound, creates a highly valuable "Aldo-X" bifunctional building block (AXB3).[4] This arrangement of reactive sites opens up a plethora of possibilities for constructing more complex, fused, and substituted pyrazole derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6]

This guide will focus on providing a deep understanding of this compound, from its fundamental chemical properties to its practical synthesis and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with a phenyl group, at the 3-position with an ethyl carboxylate group, and at the 4-position with a formyl (aldehyde) group.

Molecular Formula: C₁₃H₁₂N₂O₃[7]

Molecular Weight: 244.25 g/mol [7]

CAS Number: 1156510-01-8

The presence of both an electrophilic aldehyde and a readily transformable ester group on the same pyrazole core makes this molecule a highly attractive synthon for combinatorial chemistry and the synthesis of diverse compound libraries.[4]

Synthesis via the Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[8] It is the most common and efficient route for the synthesis of 4-formylpyrazoles.[9][10] The reaction proceeds through the formation of the Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring.

Causality Behind Experimental Choices

The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The use of a hydrazone precursor is a common strategy that allows for the in-situ formation of the pyrazole ring followed by formylation in a one-pot or sequential manner. The reaction conditions, including temperature and time, are optimized to ensure complete formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole precursor, while minimizing side reactions. The work-up procedure is designed to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic reaction mixture.

Experimental Protocol

This protocol describes the synthesis of this compound from a suitable hydrazone precursor.

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.5 mmol) dropwise to the stirred DMF.

-

Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve the hydrazone precursor (1 mmol) in a minimal amount of anhydrous DMF.

-

Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 60-65 °C for 5-6 hours.[8]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After completion of the reaction, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (50 g) with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the solid with cold water and then dry it under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10.0 ppm), the pyrazole proton (around 8.5 ppm), the aromatic protons of the phenyl ring (in the range of 7.4-7.8 ppm), and the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).[11][12]

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons of the aldehyde and the ester, as well as signals for the carbons of the pyrazole and phenyl rings.[12]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde (around 1670 cm⁻¹) and the ester (around 1720 cm⁻¹), as well as C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[9]

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. Predicted m/z values for various adducts are: [M+H]⁺: 245.09208, [M+Na]⁺: 267.07402.[13]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant potential in several areas of chemical and pharmaceutical research.

A Bifunctional Synthon for Heterocyclic Synthesis

The presence of both a formyl and an ester group allows for selective and sequential reactions to build complex heterocyclic systems. The aldehyde functionality can undergo a wide range of transformations, including:

-

Condensation reactions: With amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and various fused heterocycles.

-

Wittig and related olefination reactions: To introduce carbon-carbon double bonds.

-

Reduction: To form the corresponding alcohol.

-

Oxidation: To form the carboxylic acid.

The ester group can be hydrolyzed, reduced, or converted to an amide, providing further avenues for structural diversification.

Potential Pharmacological Activities

While specific biological data for this compound is limited in the public domain, the broader class of 4-formyl pyrazole derivatives has shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, and the 4-formyl pyrazole scaffold has been investigated for this purpose.[5]

-

Antimicrobial Agents: The pyrazole nucleus is a key component of many compounds with antibacterial and antifungal properties.[1][6]

-

Anticancer Agents: Various substituted pyrazoles have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[1]

A Potential Reaction Pathway

Caption: Potential reaction pathways for this compound.

Data Summary

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1156510-01-8 | |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [7] |

| Molecular Weight | 244.25 g/mol | [7] |

| Synthesis Method | Vilsmeier-Haack Reaction | [8] |

| Key Functional Groups | Aldehyde, Ester, Pyrazole, Phenyl | |

| Potential Applications | Synthetic Intermediate, Medicinal Chemistry | [4][5] |

Conclusion

This compound is a strategically important molecule that serves as a versatile platform for the synthesis of a wide array of more complex heterocyclic compounds. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the differential reactivity of its formyl and ester functional groups, makes it an invaluable tool for researchers in drug discovery and materials science. Further exploration of the biological activities of derivatives synthesized from this building block is a promising avenue for future research.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

-

ResearchGate. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Retrieved from [Link]

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Current status of pyrazole and its biological activities. Journal of King Saud University - Science, 33(1), 101223.

-

ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]

-

Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]

- Swami, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27384.

-

ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Retrieved from [Link]

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

- Tiekink, E. R. T., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2623.

- Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 266-275.

- El-Mekabaty, A., et al. (2021).

- Duddeck, H., et al. (2002). Structure Elucidation by Modern NMR: A Workbook. Springer.

-

REAL-J. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1146-1152.

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

- The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(104), 85387-85392.

- National Center for Biotechnology Information. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2871.

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved from [Link]

- MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)

-

Chemical Synthesis Database. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. degres.eu [degres.eu]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. mdpi.com [mdpi.com]

- 13. PubChemLite - this compound (C13H12N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Discovery of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its remarkable versatility and broad spectrum of biological activities have established it as a "privileged scaffold" in drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the discovery of novel pyrazole derivatives, intended for researchers, scientists, and professionals in drug development. We will traverse the landscape of synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and illuminate the mechanisms of action that underpin their therapeutic effects. This guide is designed to be a practical and authoritative resource, blending established principles with cutting-edge insights to empower the next generation of pyrazole-based drug discovery.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first described by Ludwig Knorr in 1883.[5][6] Since then, its derivatives have demonstrated a vast array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[5][6][7][8][9] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil validates the therapeutic potential inherent in this heterocyclic system.[2][10]

The chemical properties of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse substitutions and functionalizations, making it an ideal template for designing targeted therapeutics.[7][9] This structural adaptability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.

Strategic Approaches to the Synthesis of Novel Pyrazole Derivatives

The synthesis of the pyrazole core is a well-established yet continually evolving field. The choice of synthetic route is paramount, as it dictates the substitution patterns achievable and, consequently, the chemical space that can be explored.

The Knorr Pyrazole Synthesis: A Classic and Versatile Method

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[11][12] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[11][12][13][14] The versatility of this method lies in the wide availability of both starting materials, allowing for the generation of a diverse library of substituted pyrazoles.[13]

A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers.[10][15] The reaction mechanism involves the initial formation of an imine, followed by an intramolecular cyclization and dehydration.[11][12] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.[15]

This protocol outlines the synthesis of a diaryl-substituted pyrazole, a structural motif present in the selective COX-2 inhibitor, Celecoxib.

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

4-Sulfonamidophenylhydrazine hydrochloride

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole derivative.

Characterization:

-

¹H NMR: To confirm the regiochemistry and the presence of aromatic and pyrazole protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and S=O stretches.[16]

Multicomponent Reactions (MCRs): An Efficient Pathway to Complexity

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering a streamlined approach to complex molecules in a single step.[17] These reactions are highly atom-economical and environmentally friendly.[18] Several MCRs have been developed for the synthesis of pyrazoles, often involving the in situ generation of the 1,3-dielectrophile.[10]

One such example is the three-component reaction of an aldehyde, a β-ketoester, and a hydrazine to form highly substituted pyrazoles.[19] The efficiency and convergence of MCRs make them particularly attractive for the rapid generation of compound libraries for high-throughput screening.[10][17]

Elucidating Structure-Activity Relationships (SAR)

The systematic modification of a lead compound's structure to understand its effect on biological activity is the essence of SAR studies. For pyrazole derivatives, key positions for modification include the N1 and C3, C4, and C5 positions of the pyrazole ring.

Case Study: SAR of Pyrazole-based Cannabinoid Receptor Antagonists

A notable example of SAR studies on pyrazole derivatives is the development of cannabinoid receptor 1 (CB1) antagonists.[20] Research in this area has revealed critical structural requirements for potent and selective antagonism.[20][21]

-

N1-Substitution: A 2,4-dichlorophenyl group at the N1 position was found to be optimal for high affinity.[20][21][22]

-

C3-Carboxamide: A carboxamide group at the C3 position is crucial for activity, with a piperidinyl carboxamide demonstrating excellent potency.[20][21]

-

C5-Aryl Group: A para-substituted phenyl ring at the C5 position is essential, with a p-iodophenyl group yielding one of the most potent compounds in the series.[20][21]

Table 1: SAR Summary of Pyrazole-based CB1 Antagonists

| Position | Optimal Substituent | Rationale |

| N1 | 2,4-Dichlorophenyl | Fills a hydrophobic pocket in the receptor binding site. |

| C3 | Piperidinyl Carboxamide | Forms key hydrogen bond interactions with the receptor. |

| C5 | p-Iodophenyl | Provides favorable van der Waals interactions and potential for SPECT imaging.[20] |

These SAR insights are invaluable for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Unraveling the Mechanism of Action: The Example of Celecoxib

Understanding the molecular mechanism by which a drug exerts its therapeutic effect is fundamental to drug discovery. Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of cyclooxygenase-2 (COX-2).[23][24]

Selective COX-2 Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[25][26] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced during inflammation.[24][26]

The selectivity of Celecoxib for COX-2 is attributed to its chemical structure.[26] The sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, but not in COX-1.[24][25] This selective binding blocks the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[26]

Future Perspectives and Emerging Applications

The pyrazole scaffold continues to be a fertile ground for drug discovery.[2] Current research is exploring novel applications of pyrazole derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases.[27][28] The development of new synthetic methodologies, including flow chemistry and biocatalysis, will undoubtedly expand the accessible chemical space of pyrazole-based compounds.[15] Furthermore, the integration of computational tools, such as molecular docking and artificial intelligence, will accelerate the design and optimization of the next generation of pyrazole therapeutics.[4]

Conclusion

The discovery of novel pyrazole derivatives is a dynamic and multifaceted process that requires a deep understanding of organic synthesis, medicinal chemistry, and pharmacology. This guide has provided a comprehensive overview of the key principles and techniques involved, from the strategic synthesis of the pyrazole core to the elucidation of structure-activity relationships and mechanisms of action. By leveraging the insights presented herein, researchers and drug development professionals can continue to unlock the immense therapeutic potential of this remarkable heterocyclic scaffold.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health.

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications.

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.).

- What is the mechanism of Celecoxib?. (2024). Patsnap Synapse.

- Review: biologically active pyrazole derivatives. (2016). RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).

- Therapeutic Activities of Pyrazole. (n.d.). Abhi Publication.

- Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.

- synthesis of pyrazoles. (2019). YouTube.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024).

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).

- Characterization data for new pyrazole derivatives. (n.d.). ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. (n.d.). Benchchem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. jchr.org [jchr.org]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 8. abhipublications.org [abhipublications.org]

- 9. mdpi.com [mdpi.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. name-reaction.com [name-reaction.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Celecoxib - Wikipedia [en.wikipedia.org]

- 25. news-medical.net [news-medical.net]

- 26. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 27. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

The Biological Potential of Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its role in modern drug discovery. This is evidenced by the significant number of pyrazole-containing drugs approved by the FDA, including blockbuster therapies for a wide range of diseases.[3][4][5] This guide provides an in-depth technical overview of the biological potential of substituted pyrazoles, designed for researchers, medicinal chemists, and drug development professionals. We will explore the core therapeutic areas where pyrazoles have demonstrated profound efficacy—inflammation, oncology, and infectious diseases—while delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used to validate their potential.

Chapter 1: The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

Physicochemical Properties and The "Privileged Scaffold" Concept

Pyrazoles are aromatic heterocycles that can exist in different tautomeric forms.[2] Their ability to act as both hydrogen bond donors and acceptors, coupled with a stable aromatic core, allows them to serve as a versatile framework for interacting with a diverse array of protein targets. This versatility is the essence of a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] The pyrazole nucleus is a cornerstone of numerous approved drugs, targeting everything from kinases to G-protein coupled receptors, underscoring its broad therapeutic applicability.[3][5]

Overview of Synthetic Strategies

The accessibility of the pyrazole core is a key driver of its prevalence in drug discovery. Synthetic routes are well-established and highly adaptable, allowing for the systematic exploration of chemical space around the scaffold.

Classical Synthesis: The most common approach involves the cyclocondensation of a 1,3-dielectrophile with hydrazine or its derivatives.[6] A prominent example is the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine hydrate, which proceeds through a Michael addition followed by intramolecular cyclization and dehydration.[7][8]

Modern Synthetic Approaches: Contemporary methods offer enhanced control and efficiency. These include:

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and rapid access to complex molecules.[9]

-

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki and Negishi couplings allow for the precise installation of aryl or alkyl substituents at specific positions on the pyrazole ring, which is crucial for SAR studies.[1]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many pyrazole syntheses.[9]

Below is a generalized workflow for a common synthesis pathway.

Caption: General workflow for the synthesis of substituted pyrazoles.

Chapter 2: Anti-inflammatory Potential: Targeting Cyclooxygenase (COX)

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known therapeutic application, largely due to the success of Celecoxib (Celebrex®).[7][10][11]

Mechanism of Action: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins—key mediators of pain and inflammation.[12][13] There are two main isoforms:

-

COX-1: Constitutively expressed and responsible for producing prostaglandins that protect the gastrointestinal lining.

-

COX-2: Inducible at sites of inflammation.[14]

Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The innovation of diaryl-substituted pyrazoles like Celecoxib was their ability to selectively inhibit COX-2.[15][16] This selectivity is achieved because the COX-2 active site has a larger, more accommodating side pocket that can bind the bulky side groups of these pyrazole inhibitors, a feature absent in the COX-1 active site.[12][16]

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) for COX-2 Selectivity

The design of selective COX-2 inhibitors is a triumph of rational drug design. For the diaryl-substituted pyrazole class, key structural features include:

-

1,5-Diaryl Rings: Two phenyl rings at adjacent positions on the pyrazole core.

-

C3-Substitution: A trifluoromethyl (CF3) group at the 3-position enhances potency.[15]

-

Para-Sulfonamide Group: A benzenesulfonamide moiety on one of the aryl rings is crucial for binding to the hydrophilic side pocket of the COX-2 enzyme, conferring selectivity.[12][16]

Experimental Workflow: Evaluating Anti-inflammatory Activity

A dual approach combining in vivo and in vitro models is essential to validate the anti-inflammatory potential and mechanism of new pyrazole derivatives.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week.

-

Grouping: Animals are divided into groups: Vehicle control, standard drug (e.g., Indomethacin or Celecoxib), and test compound groups at various doses.

-

Compound Administration: Test compounds and standards are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency (IC50) and selectivity of the compounds.

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle in a buffer solution.

-